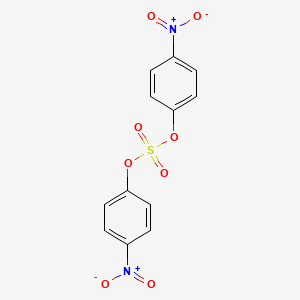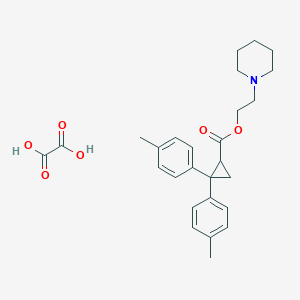
4,9-Decadienal, 2,5,9-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,9-Decadienal, 2,5,9-trimethyl- is an organic compound with the molecular formula C13H22O. It is a type of aldehyde known for its distinctive floral and citrus-like odor. This compound is used primarily in the fragrance industry due to its pleasant scent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Decadienal, 2,5,9-trimethyl- typically involves the aldol condensation of appropriate aldehydes followed by selective hydrogenation. The reaction conditions often require a base catalyst and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process includes the use of high-pressure reactors and continuous flow systems to maintain consistent production quality.
化学反应分析
Types of Reactions
4,9-Decadienal, 2,5,9-trimethyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions often involve nucleophiles like Grignard reagents or organolithium compounds.
Major Products
Oxidation: 2,5,9-trimethyl-4,9-decadienoic acid.
Reduction: 2,5,9-trimethyl-4,9-decadienol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4,9-Decadienal, 2,5,9-trimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and as a model compound in olfactory research.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the fragrance industry for the formulation of perfumes and scented products.
作用机制
The mechanism of action of 4,9-Decadienal, 2,5,9-trimethyl- involves its interaction with olfactory receptors, leading to the perception of its characteristic odor. At the molecular level, it binds to specific receptors in the nasal epithelium, triggering a signal transduction pathway that results in the sensation of smell.
相似化合物的比较
Similar Compounds
2,4-Decadienal: Another aldehyde with a similar structure but different odor profile.
2,6-Nonadienal: Known for its cucumber-like scent.
2,4-Heptadienal: A shorter-chain aldehyde with distinct olfactory properties.
Uniqueness
4,9-Decadienal, 2,5,9-trimethyl- is unique due to its specific combination of floral and citrus notes, making it highly valued in the fragrance industry. Its structural features also allow for diverse chemical reactivity, making it a versatile compound in synthetic chemistry.
属性
CAS 编号 |
32803-39-7 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC 名称 |
2,5,9-trimethyldeca-4,9-dienal |
InChI |
InChI=1S/C13H22O/c1-11(2)6-5-7-12(3)8-9-13(4)10-14/h8,10,13H,1,5-7,9H2,2-4H3 |
InChI 键 |
MINJGYRWHNAENM-UHFFFAOYSA-N |
规范 SMILES |
CC(CC=C(C)CCCC(=C)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


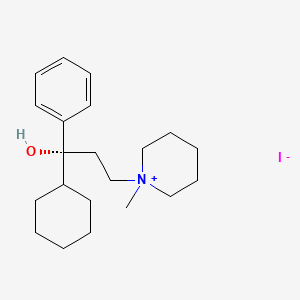
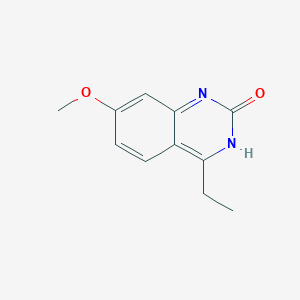
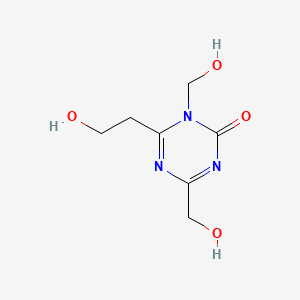
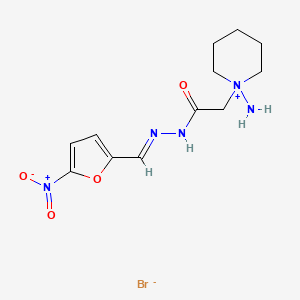
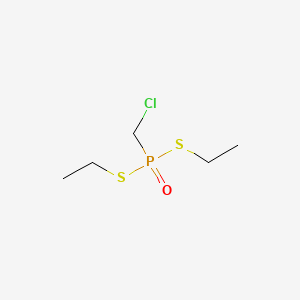
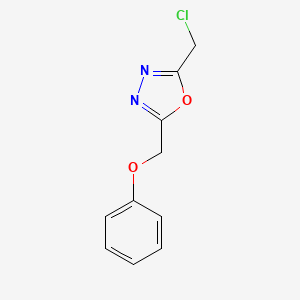
![N-[(2,3-Dichlorophenyl)methyl]urea](/img/structure/B14675865.png)
![4-[1-(Dimethylamino)-3-methylpentan-2-yl]aniline](/img/structure/B14675875.png)
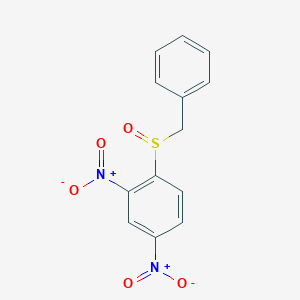
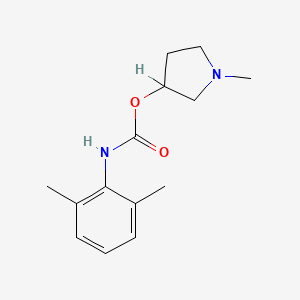
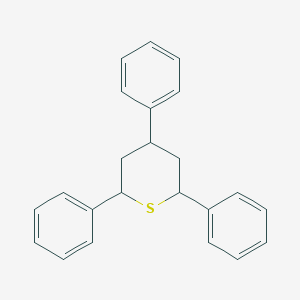
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline](/img/structure/B14675911.png)
